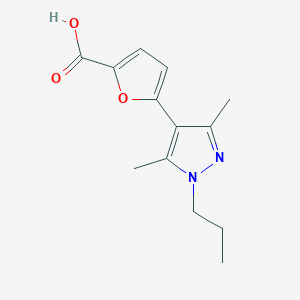
L-Proline, N-cyclopentylcarbonyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, N-cyclopentylcarbonyl-, methyl ester is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a cyclopentylcarbonyl group attached to the nitrogen atom of the proline ring and a methyl ester group at the carboxyl end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, N-cyclopentylcarbonyl-, methyl ester typically involves the following steps:
Starting Material: L-proline is used as the initial raw material.
Formation of Carbamyl Chloride: L-proline reacts with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to form L-proline carbamyl chloride.
Condensation: The intermediate is further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride.
Ammonolysis: The final step involves ammonolysis to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield, reduce impurities, and minimize environmental impact. The use of immobilized enzymes and biocatalysts can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, N-cyclopentylcarbonyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
L-Proline, N-cyclopentylcarbonyl-, methyl ester has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Proline, N-cyclopentylcarbonyl-, methyl ester involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: The parent compound, which lacks the cyclopentylcarbonyl and methyl ester groups.
L-Proline methyl ester: Similar but without the cyclopentylcarbonyl group.
L-Proline-N-carboxyl-anhydride: An intermediate in the synthesis of the target compound.
Uniqueness
L-Proline, N-cyclopentylcarbonyl-, methyl ester is unique due to its enhanced stability and reactivity compared to its parent compound and other derivatives.
Propiedades
IUPAC Name |
methyl 1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)10-7-4-8-13(10)11(14)9-5-2-3-6-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDRZJMUMESFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)


![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)



![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
